molecular formula C12H21NO5 B13512963 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid

3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid

Cat. No.: B13512963
M. Wt: 259.30 g/mol
InChI Key: QXIAGKWWKMKVLE-UHFFFAOYSA-N
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Description

3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is an organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces free amines.

Scientific Research Applications

3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions . This property makes it valuable in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]propanoic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)

InChI Key

QXIAGKWWKMKVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCC(=O)O

Origin of Product

United States

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